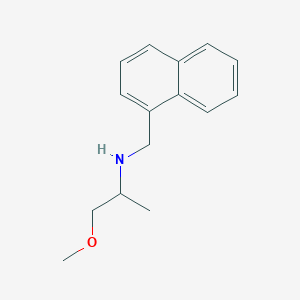

1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-12(11-17-2)16-10-14-8-5-7-13-6-3-4-9-15(13)14/h3-9,12,16H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIUGZHCULIPDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00386098 | |

| Record name | (2-methoxy-1-methylethyl)(1-naphthylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355816-73-8 | |

| Record name | (2-methoxy-1-methylethyl)(1-naphthylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine

Abstract: This technical guide provides an in-depth analysis of the synthetic pathways leading to 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine, a secondary amine with potential applications in pharmaceutical and materials science research. We will explore two primary, robust synthetic strategies: reductive amination and direct N-alkylation. This document is intended for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols, mechanistic insights, and a comparative analysis to guide the selection of the most appropriate synthetic route. Each step is grounded in established chemical principles, with citations to authoritative literature to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is a molecule of interest due to its hybrid structure, combining a flexible methoxy-isopropylamine backbone with a rigid, lipophilic naphthylmethyl group. Such motifs are common in pharmacologically active compounds, where the amine serves as a key interaction point and the aromatic system influences binding affinity and pharmacokinetic properties. For instance, related naphthyl-containing amines have been investigated for their effects on neurotransmitter systems.[1]

The synthesis of this target molecule is not trivial and requires careful consideration of precursor availability and reaction control. This guide will focus on the two most logical and industrially scalable approaches, derived from a retrosynthetic analysis that identifies the central carbon-nitrogen bond as the key strategic disconnection.

Retrosynthetic Analysis

A retrosynthetic breakdown of the target molecule reveals two primary pathways originating from commercially available or readily synthesized precursors.

Figure 1: Retrosynthetic analysis of the target compound.

This analysis logically separates the synthesis into two distinct methodologies:

-

Strategy A: Reductive Amination: The formation of the C-N bond by reacting a ketone (1-methoxy-2-propanone) with a primary amine (naphthalen-1-ylmethanamine) in the presence of a reducing agent.

-

Strategy B: N-Alkylation: The formation of the C-N bond via a nucleophilic substitution reaction between a primary amine (1-methoxy-2-aminopropane) and an electrophilic naphthalen-1-ylmethyl halide.

Synthetic Strategy A: Reductive Amination

This two-step, one-pot process is a cornerstone of amine synthesis due to its efficiency and broad applicability.[2] The core principle involves the initial formation of a Schiff base (imine) intermediate from the condensation of a ketone and an amine, which is then reduced in situ to the desired secondary amine.

Figure 2: Workflow for the Reductive Amination pathway.

Precursor Availability

-

1-methoxy-2-propanone: This is a readily available commercial starting material. It is a stable liquid, easy to handle under standard laboratory conditions.

-

Naphthalen-1-ylmethanamine: This can be sourced commercially or synthesized from 1-chloromethylnaphthalene via Gabriel synthesis or by the reductive amination of naphthalene-1-carboxaldehyde.[3][4]

Detailed Experimental Protocol

Objective: To synthesize this compound via a one-pot reductive amination.

Reagents & Equipment:

-

Naphthalen-1-ylmethanamine

-

1-methoxy-2-propanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add naphthalen-1-ylmethanamine (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).

-

Ketone Addition: Add 1-methoxy-2-propanone (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight exotherm may be observed.

-

Expert Insight: Sodium triacetoxyborohydride is the preferred reducing agent for this transformation. Unlike sodium borohydride, it is mild, tolerant of the slightly acidic conditions generated by acetic acid byproducts, and does not readily reduce the starting ketone, leading to a cleaner reaction profile.

-

-

Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Synthetic Strategy B: Direct N-Alkylation

This classical approach relies on a bimolecular nucleophilic substitution (SN2) reaction. The primary amine, 1-methoxy-2-aminopropane, acts as the nucleophile, attacking the electrophilic carbon of 1-(chloromethyl)naphthalene.

Figure 3: Workflow for the N-Alkylation pathway.

Precursor Availability

-

1-methoxy-2-aminopropane: This precursor is commercially available. Chiral versions, such as (S)-1-methoxy-2-aminopropane, can be synthesized via biocatalytic methods, offering a route to enantiomerically pure final products.[5][6][7]

-

1-(chloromethyl)naphthalene: This is a standard electrophile in organic synthesis, available from major chemical suppliers. It can be prepared from naphthalene using formaldehyde and HCl.[8]

Detailed Experimental Protocol

Objective: To synthesize this compound via direct N-alkylation.

Reagents & Equipment:

-

1-methoxy-2-aminopropane

-

1-(chloromethyl)naphthalene

-

Potassium carbonate (K₂CO₃, anhydrous powder) or Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Standard glassware for reaction, workup, and purification

Procedure:

-

Reaction Setup: To a round-bottom flask, add 1-methoxy-2-aminopropane (1.2 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.

-

Trustworthiness Protocol: The use of a slight excess of the primary amine helps to minimize the formation of the double-alkylation byproduct. The base is crucial to neutralize the hydrochloric acid formed, preventing the protonation of the starting amine which would render it non-nucleophilic.

-

-

Electrophile Addition: Dissolve 1-(chloromethyl)naphthalene (1.0 eq) in a minimal amount of acetonitrile and add it dropwise to the stirring suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 6-18 hours. The elevated temperature is necessary to overcome the activation energy of the SN2 reaction.

-

Monitoring: Monitor the consumption of the limiting reagent (1-chloromethylnaphthalene) by TLC.

-

Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts or DMF (if used as a solvent).

-

Drying & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting oil or solid by flash column chromatography as described in Strategy A.

Comparative Analysis of Synthetic Routes

The choice between Reductive Amination and N-Alkylation depends on several factors, including precursor availability, desired scale, and control over byproducts.

| Feature | Strategy A: Reductive Amination | Strategy B: N-Alkylation |

| Reaction Conditions | Very mild (typically room temperature) | Requires heating (60-80 °C) |

| Key Reagents | NaBH(OAc)₃ (mild, selective) | K₂CO₃/DIPEA (common bases) |

| Primary Byproducts | Acetic acid, borate salts (easily removed) | Inorganic salts, potential for over-alkylation |

| Atom Economy | Good; incorporates most atoms into the product | Moderate; base and leaving group become waste |

| Control & Selectivity | High selectivity for secondary amine | Risk of tertiary amine formation |

| Stereochemistry | Achiral unless chiral precursors are used | Can use chiral 1-methoxy-2-aminopropane for a stereodefined product[5][7] |

Product Characterization

Confirmation of the final product's identity and purity is essential. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the methoxy, propyl, and naphthyl groups.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling of the two precursors.[9]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Conclusion

This guide has detailed two scientifically sound and practical methodologies for the synthesis of this compound.

-

Reductive amination stands out as a mild, efficient, and highly selective method, particularly suitable for laboratory-scale synthesis where clean reaction profiles are paramount.

-

N-alkylation offers a more traditional route that can be highly effective, especially when a stereochemically pure product is desired through the use of an enantiopure amine precursor.

The selection of the optimal pathway will ultimately be guided by the specific objectives of the research team, including considerations of cost, scale, available starting materials, and the required purity of the final compound. Both routes, when executed with the procedural rigor described herein, represent reliable strategies for accessing this valuable chemical entity.

References

-

Mayol, O., et al. (2019). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. [Link]

-

Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate. [Link]

-

Reductive amination of 1‐methoxypropanone 13 to (S)‐MOIPA 15 using MATOUAmDH2. ResearchGate. [Link]

-

1-Methoxy-2-methylnaphthalene chemical properties. PubChem, NIH. [Link]

-

1-Methoxy-2-methylpropan-2-amine chemical properties. PubChem, NIH. [Link]

- Process for the preparation of n-methyl-1-naphthalenemethanamine.

-

Synthesis of Complex Molecules through Reductive Amination. Labflow. [Link]

-

Naphthalene, 1-methoxy- spectral data. NIST WebBook. [Link]

-

This compound product page. 2a biotech. [Link]

-

Synthesis of (a) N-Methyl-(1-naphthylmethyl)amine. PrepChem.com. [Link]

- The batch (-type) preparation method of N methyl isopropylamines.

- Process for the preparation of n-methyl-1-naphthalenemethanamine.

- Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.

- Process for the preparation of anhydrous 2-amino-1-methoxypropane.

Sources

- 1. Buy 1-(Naphthalen-1-YL)propan-2-amine | 12687-37-5 [smolecule.com]

- 2. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 3. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

- 8. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 9. 355816-73-8|this compound|BLDpharm [bldpharm.com]

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, in vivo half-life, and overall therapeutic efficacy.[1] This guide provides a comprehensive framework for assessing the in vitro metabolic stability of the novel chemical entity, 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine. As no prior metabolic data exists for this specific compound, this document serves as both a theoretical exploration of its likely metabolic fate and a practical, step-by-step protocol for its empirical evaluation. We will delve into the rationale behind experimental design, detail a robust protocol using human liver microsomes, outline analytical quantification by LC-MS/MS, and provide a clear methodology for data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the metabolic profile of new chemical entities with similar structural motifs.

Introduction: The Imperative of Metabolic Stability

In early drug discovery, a compound's metabolic liability is a primary reason for attrition.[2] A compound that is too rapidly metabolized will struggle to achieve and maintain therapeutic concentrations in the body, a property defined as metabolic stability.[2] Conversely, an overly stable compound may accumulate to toxic levels. Therefore, early in vitro assessment is a cornerstone of modern drug development, allowing for the ranking and optimization of candidates long before they reach costly clinical stages.[2][3]

The subject of this guide, This compound , possesses several structural features that are hotspots for metabolic activity:

-

A Secondary Amine: A common site for oxidation and dealkylation reactions.[4][5][6][7][8]

-

A Methoxy Group: Susceptible to O-demethylation.[9][10][11][12][13]

-

A Naphthalene Ring: A polycyclic aromatic hydrocarbon (PAH) moiety prone to oxidation.[14][15][16][17][18]

Understanding how these groups are targeted by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily located in the liver, is paramount.[4][5][6] This guide will equip the researcher with the tools to investigate these potential metabolic pathways.

Predicting the Metabolic Fate: Putative Pathways

Based on established biochemical transformations of similar chemical structures, we can hypothesize the primary metabolic pathways for this compound. These reactions are predominantly oxidative and catalyzed by CYP enzymes found within liver microsomes.[19][20]

-

N-Dealkylation: The secondary amine can be oxidized, leading to the cleavage of the N-naphthalen-1-ylmethyl bond to yield 1-methoxypropan-2-amine and naphthalene-1-carbaldehyde.

-

N-Hydroxylation: Direct oxidation of the nitrogen atom can form a secondary hydroxylamine, which can be a pathway to reactive intermediates.[7][8]

-

O-Demethylation: The methoxy group can be hydroxylated, followed by the elimination of formaldehyde to produce a primary alcohol.[9][11][12][13]

-

Aromatic Hydroxylation: The naphthalene ring is a substrate for epoxidation and subsequent hydroxylation at various positions, primarily forming naphthol derivatives.[15]

-

Aliphatic Hydroxylation: The propyl chain can also be a site for hydroxylation.

These predicted transformations are visualized in the diagram below.

Caption: Putative Phase I metabolic pathways for the parent compound.

Experimental Design: The Liver Microsome Stability Assay

The most common and efficient method to determine CYP-mediated metabolic stability is the liver microsomal assay.[19][20] Liver microsomes are subcellular fractions of the endoplasmic reticulum that are rich in Phase I metabolic enzymes, especially CYPs.[19]

Principle of the Assay

The core principle is the "substrate depletion" method.[21] The test compound is incubated with metabolically active human liver microsomes (HLM) and a necessary cofactor, NADPH.[19][20] Aliquots are taken at various time points, the reaction is stopped, and the remaining concentration of the parent compound is quantified by LC-MS/MS.[2][19] The rate of disappearance provides a direct measure of metabolic stability.[2][22]

Self-Validating System: Essential Controls

To ensure the trustworthiness of the results, the protocol must include a self-validating system:

-

Negative Control (-NADPH): The compound is incubated with microsomes without the NADPH cofactor. No significant metabolism should occur, confirming that the observed depletion is enzyme- and cofactor-dependent.

-

Negative Control (Heat-Inactivated): The compound is incubated with heat-inactivated microsomes in the presence of NADPH. This control ensures that degradation is not due to non-enzymatic chemical instability in the assay matrix.

-

Positive Control: A compound with a known, moderate rate of metabolism (e.g., Verapamil, Testosterone) is run in parallel. This validates that the microsomal preparation and cofactor system are active and performing as expected.

Experimental Workflow Visualization

The entire experimental process, from preparation to analysis, can be summarized in the following workflow.

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Experimental Protocol

This protocol is designed for a standard assay in a 96-well plate format.

Reagents and Materials

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution (10 mM).

-

Test Compound Stock Solution (10 mM in DMSO)

-

Positive Control Stock Solution (e.g., 10 mM Verapamil in DMSO)

-

Termination Solution: Acetonitrile containing an appropriate analytical internal standard (e.g., Tolbutamide, 100 ng/mL).

-

96-well incubation and collection plates.

Step-by-Step Methodology

-

Prepare Working Solutions:

-

Thaw human liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[23] Keep on ice.

-

Prepare the test compound working solution by diluting the 10 mM stock to 100 µM in buffer (this will result in a 1 µM final concentration).

-

Prepare the NADPH solution (e.g., 10 mM in buffer).

-

-

Set Up Incubation Plate:

-

Add 98 µL of the 1 mg/mL microsomal suspension to the appropriate wells of a 96-well plate.

-

For the "-NADPH" control wells, add 98 µL of the microsomal suspension.

-

Add 1 µL of the 100 µM test compound working solution to each well.

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

-

-

Initiate the Reaction:

-

To initiate the reaction, add 1 µL of 10 mM NADPH to each well (except the "-NADPH" controls, to which 1 µL of buffer is added). The final incubation volume is 100 µL, with a final microsomal protein concentration of ~1 mg/mL and a test compound concentration of 1 µM.

-

-

Time Point Sampling and Quenching:

-

At each designated time point (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 200 µL of the cold acetonitrile/internal standard solution to the appropriate wells. The 0-minute time point is crucial for establishing the initial concentration.

-

Mix well after quenching.

-

-

Sample Processing:

-

Once all time points are collected, centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated microsomal proteins.

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

-

LC-MS/MS Analysis

Quantification is performed using a triple quadrupole mass spectrometer.[24][25][26]

-

Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the parent compound and the internal standard must be optimized beforehand.

-

Chromatography: A fast gradient using a C18 column is typically sufficient to separate the analyte from matrix components.

-

Quantification: The peak area ratio of the analyte to the internal standard is used for quantification.

Data Analysis and Interpretation

The goal of the analysis is to determine the compound's in vitro half-life (t½) and intrinsic clearance (CLint).

Calculating Percent Remaining

For each time point, calculate the percentage of the parent compound remaining relative to the 0-minute time point:

% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

Determining the Half-Life (t½)

The rate of depletion often follows first-order kinetics.

-

Plot the natural logarithm (ln) of the % Remaining against time.

-

Perform a linear regression on the data points.

-

The slope of this line (k) is the elimination rate constant.

-

The half-life is calculated using the formula:

t½ = 0.693 / -k

Calculating Intrinsic Clearance (CLint)

Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow.[27][28][29][30]

CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

Example Data and Calculation:

| Time (min) | % Remaining | ln(% Remaining) |

| 0 | 100 | 4.605 |

| 5 | 85 | 4.443 |

| 15 | 60 | 4.094 |

| 30 | 35 | 3.555 |

| 45 | 15 | 2.708 |

-

Slope (k) from linear regression = -0.041 min⁻¹

-

t½ = 0.693 / 0.041 = 16.9 minutes

-

CLint = (0.693 / 16.9 min) * (100 µL / 0.1 mg) = 41.0 µL/min/mg protein

Interpreting the Results

The calculated CLint value allows for the classification of the compound's metabolic stability.

| Intrinsic Clearance (CLint) | Stability Classification |

| < 10 µL/min/mg | Low (High Stability) |

| 10 - 50 µL/min/mg | Medium (Moderate Stability) |

| > 50 µL/min/mg | High (Low Stability) |

In our example, a CLint of 41.0 µL/min/mg would classify this compound as having moderate metabolic stability .

Conclusion and Future Directions

This guide provides a robust framework for the initial assessment of the in vitro metabolic stability of this compound. The described protocol, centered on the substrate depletion method in human liver microsomes, is a scientifically sound and industry-standard approach.[3][31][32] The determination of half-life and intrinsic clearance provides critical data to guide subsequent steps in the drug discovery cascade.

Should the compound demonstrate significant metabolism, the next logical steps would include:

-

Metabolite Identification: Using high-resolution mass spectrometry to identify the structures of the major metabolites formed.

-

Reaction Phenotyping: Identifying the specific CYP isozymes responsible for the compound's metabolism.

-

Cross-Species Comparison: Performing the stability assay in microsomes from other species (e.g., rat, dog) to select an appropriate species for nonclinical safety testing.[33]

By systematically applying these in vitro tools, researchers can build a comprehensive metabolic profile, enabling informed decisions and ultimately increasing the probability of developing a successful therapeutic agent.

References

- U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA.

- Corning. (n.d.).

- Seger, S. T., Rydberg, P., & Olsen, L. (2015). Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. Chemical Research in Toxicology, 28(4), 597-603.

- Hagel, J. M., & Facchini, P. J. (2010). Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. Frontiers in Physiology, 1, 14.

- Seger, S. T., Rydberg, P., & Olsen, L. (2015). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450.

- Seger, S. T., Rydberg, P., & Olsen, L. (2015). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. University of Copenhagen.

- Springer Nature Experiments. (n.d.).

- National Institutes of Health. (n.d.). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem.

- PubMed. (n.d.). Opposing roles for the secondary hydroxylamine and primary amine metabolites of desipramine, (s)-fluoxetine, and N-desmethyldiltiazem.

- National Institutes of Health. (n.d.).

- Eawag. (n.d.).

- PubMed. (n.d.). In vitro O-demethylation from a heterocyclic nitrogen: a novel metabolic reaction?.

- Agilent. (n.d.). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-Resolution MS.

- National Institutes of Health. (n.d.).

- Creative Bioarray. (n.d.). Microsomal Stability Assay.

- BioIVT. (n.d.). Metabolic Stability Assay Services.

- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.

- Evotec. (n.d.). Microsomal Stability. Cyprotex.

- ResearchGate. (n.d.).

- U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA.

- Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(31), 20387-20394.

- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.

- Frontiers. (n.d.).

- Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability.

- WuXi AppTec. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models.

- ResearchGate. (n.d.). Metabolic pathways of selected PAHs (naphthalene, anthracene,...).

- ResearchGate. (n.d.).

- Al-Sanea, M. M., et al. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Molecules, 28(5), 2305.

- DOI. (n.d.). PREDICTION OF IN VITRO INTRINSIC CLEARANCE FROM HEPATOCYTES: COMPARISON OF SUSPENSIONS AND MONOLAYER CULTURES.

- ResearchGate. (n.d.).

- Hagel, J. M., & Facchini, P. J. (2010). Biochemistry and occurrence of o-demethylation in plant metabolism. Frontiers in Physiology, 1, 14.

- JRC Publications Repository. (n.d.).

- National Institutes of Health. (n.d.).

- BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?.

- U.S. Food and Drug Administration. (n.d.).

- National Institutes of Health. (n.d.).

- National Institutes of Health. (n.d.). Combination of degradation pathways for naphthalene utilization in Rhodococcus sp. strain TFB - PMC.

Sources

- 1. lcms.labrulez.com [lcms.labrulez.com]

- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 7. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sequential metabolism of secondary alkyl amines to metabolic-intermediate complexes: opposing roles for the secondary hydroxylamine and primary amine metabolites of desipramine, (s)-fluoxetine, and N-desmethyldiltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro O-demethylation from a heterocyclic nitrogen: a novel metabolic reaction? | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Biochemistry and occurrence of o-demethylation in plant metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Naphthalene Degradation Pathway [eawag-bbd.ethz.ch]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Combination of degradation pathways for naphthalene utilization in Rhodococcus sp. strain TFB - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 21. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 23. researchgate.net [researchgate.net]

- 24. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 28. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Redirecting [linkinghub.elsevier.com]

- 30. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 31. fda.gov [fda.gov]

- 32. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]

- 33. bioivt.com [bioivt.com]

A Predictive Toxicological and Safety Assessment Framework for 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine

Senior Application Scientist Commentary: The subject compound, 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine (CAS No. 355816-73-8), is a novel chemical entity for which no public toxicological data is currently available. This guide, therefore, serves not as a summary of existing knowledge, but as a strategic blueprint for a comprehensive toxicological evaluation. The experimental design herein is predicated on a weight-of-evidence approach, leveraging data from structurally similar compounds and adhering to internationally recognized testing guidelines to build a robust safety profile from the ground up. Our strategy is tiered, beginning with in silico and in vitro methods to efficiently screen for potential hazards before proceeding to resource-intensive in vivo studies, in alignment with the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.

Foundational Assessment: Physicochemical and In Silico Analysis

Before initiating any biological testing, a foundational understanding of the molecule's intrinsic properties is paramount. This phase informs experimental design, particularly for dose formulation and predicting bioavailability.

1.1 Physicochemical Characterization: A baseline profile must be established for parameters including:

-

Solubility: In aqueous and lipid-based vehicles.

-

pKa: To predict ionization state at physiological pH.

-

Log P (Octanol/Water Partition Coefficient): To estimate lipophilicity and potential for membrane permeability.

-

Chemical Stability: To ensure integrity in test media.

1.2 In Silico Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the toxicological properties of a chemical based on its structure.[1][2] This cost-effective initial step identifies potential areas of concern that require focused investigation.

-

Rationale: The structure of this compound contains two key structural alerts:

-

Methodology: The compound's structure will be processed through validated QSAR software (e.g., DEREK, TOPKAT) to predict endpoints such as mutagenicity, carcinogenicity, skin sensitization, and potential for hERG channel inhibition.

Phase I: In Vitro Screening for Biological Activity and Potential Liabilities

In vitro assays provide a rapid, ethical, and cost-effective means to screen for specific toxicological endpoints.[8] These studies are foundational for guiding subsequent in vivo work and are critical for dose-ranging.[9]

2.1 Metabolic Stability and Metabolite Identification Understanding the metabolic fate of the compound is crucial, as metabolites can be more or less toxic than the parent molecule.

-

Causality: The naphthalene and N-alkyl amine moieties are known substrates for Cytochrome P450 (CYP) enzymes.[6][10][11] N-dealkylation, aromatic hydroxylation, and O-demethylation are predicted metabolic pathways.[11] Identifying these pathways early can help predict potential drug-drug interactions and reactive metabolite formation.

-

Protocol:

-

Incubate the test compound with human and rat liver microsomes or S9 fractions.

-

Analyze samples at multiple time points using LC-MS/MS to determine the rate of parent compound depletion (half-life).

-

Characterize the structure of major metabolites formed.

-

2.2 Genotoxicity Assessment A standard battery of tests is required to assess the potential for DNA damage, a key event in carcinogenesis.

-

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471): This assay detects point mutations caused by the test article in strains of Salmonella typhimurium and Escherichia coli.[12]

-

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This test identifies both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) potential in mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes).[13][14][15][16] It is a preferred follow-up to the Ames test as it provides a more comprehensive assessment of chromosomal damage.[14]

2.3 Cardiotoxicity Screening: hERG Channel Inhibition Assay This assay is of critical importance due to structural alerts and data from a close analog.

-

Causality: The structurally related compound N-methyl-1-(naphthalen-2-yl)propan-2-amine (MNA) was found to cause QT prolongation, an indicator of ventricular arrhythmia, likely through inhibition of the hERG potassium channel.[17] Therefore, assessing this specific interaction is a primary safety concern.

-

Protocol (Automated Patch Clamp):

-

Utilize a cell line stably expressing the hERG channel (e.g., HEK293).[18]

-

Establish a whole-cell recording configuration using an automated patch-clamp system (e.g., QPatch).[19][20]

-

Apply a specific voltage protocol to elicit hERG currents.

-

Sequentially apply a vehicle control, a positive control (e.g., E-4031), and increasing concentrations of the test compound.[18]

-

Measure the inhibition of the hERG tail current to calculate an IC50 value.[19]

-

2.4 General Cytotoxicity These assays determine the concentration at which the compound causes cell death, which is essential for selecting appropriate concentrations for other in vitro assays.

-

Protocol (e.g., Neutral Red Uptake or MTT Assay):

-

Culture relevant cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity).

-

Expose cells to a range of concentrations of the test compound for a defined period (e.g., 24 hours).

-

Measure cell viability using a colorimetric or fluorometric endpoint.

-

Table 1: Proposed In Vitro Toxicology Screening Battery

| Assay Type | Guideline/Method | Endpoint(s) | Rationale |

| Metabolic Stability | LC-MS/MS | Half-life, Metabolite ID | Predict clearance, identify active/toxic metabolites. |

| Genotoxicity (Mutagenicity) | OECD TG 471 (Ames) | Gene mutations | Standard screen for mutagenic potential.[12] |

| Genotoxicity (Clastogenicity) | OECD TG 487 (Micronucleus) | Chromosomal damage | Detects chromosome breaks and loss.[13] |

| Cardiotoxicity | Automated Patch Clamp | hERG channel IC50 | High-priority screen based on analog data.[17] |

| General Cytotoxicity | MTT / NRU Assay | Cell Viability (IC50) | Establish dose ranges for other in vitro tests. |

digraph "In_Vitro_Toxicology_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];subgraph "cluster_0" { label = "Initial Screening"; bgcolor="#FFFFFF"; TestCompound [label="Test Compound\n(CAS 355816-73-8)"]; Metabolism [label="Metabolic Stability\n(Microsomes/S9)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytotoxicity [label="General Cytotoxicity\n(HepG2, SH-SY5Y)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_1" { label = "Specific Liability Assessment"; bgcolor="#FFFFFF"; Genotox [label="Genotoxicity Battery\n(Ames & Micronucleus)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cardiotox [label="hERG Assay\n(Patch Clamp)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_2" { label = "Outcome & Decision"; bgcolor="#FFFFFF"; RiskAssessment [label="In Vitro Hazard Profile\n& Risk Assessment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

TestCompound -> Metabolism [label="Metabolic Fate"]; TestCompound -> Cytotoxicity [label="Cellular Toxicity"]; Cytotoxicity -> Genotox [label="Dose-Setting"]; Cytotoxicity -> Cardiotox [label="Dose-Setting"]; Metabolism -> Genotox [label="Requires S9 Mix"]; Genotox -> RiskAssessment; Cardiotox -> RiskAssessment; Metabolism -> RiskAssessment; }

Caption: A streamlined workflow for the in vitro toxicological assessment of the test compound.

Phase II: In Vivo Confirmatory Studies

If the in vitro data does not reveal prohibitive liabilities, a tiered approach to in vivo testing is warranted to understand systemic effects and establish a safe exposure level.[21] All studies must be conducted in compliance with Good Laboratory Practice (GLP) standards.

3.1 Acute Oral Toxicity Study (OECD TG 420 or 425) This study is the first step in evaluating systemic toxicity and provides a Lethal Dose 50 (LD50) estimate.

-

Causality: This study establishes the intrinsic acute toxicity of the compound and identifies clinical signs of toxicity that can inform the design of longer-term studies. The Up-and-Down Procedure (OECD 425) is preferred as it minimizes animal use while still providing a statistically robust LD50 estimate and confidence intervals.[22]

-

Protocol (OECD TG 425):

-

Use a single sex (typically female rats) for the initial test.

-

Dose a single animal at a starting dose level determined from in vitro cytotoxicity data or in silico predictions.

-

Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Based on the outcome (survival or death), the dose for the next animal is adjusted up or down by a fixed factor.

-

The procedure continues until stopping criteria are met, allowing for calculation of the LD50.

-

Key Observational Endpoints: Based on analog data, particular attention should be paid to signs of neurotoxicity (e.g., changes in motor activity, tremors) and cardiovascular distress.[17]

-

3.2 Repeated Dose 28-Day Oral Toxicity Study (OECD TG 407) This is the cornerstone study for identifying target organs of toxicity after sub-chronic exposure.

-

Causality: This study provides information on health hazards likely to arise from repeated exposure and helps identify a No-Observed-Adverse-Effect Level (NOAEL).[23][24] The design can be enhanced to screen for neurotoxicity and immunotoxicity.[25]

-

Protocol:

-

Use at least three dose groups and a concurrent control group, with 10 animals per sex per group (typically rats).[26]

-

Dose levels are selected based on the acute toxicity study results.

-

Administer the test compound daily via oral gavage for 28 days.

-

Conduct detailed clinical observations, body weight measurements, and food/water consumption analysis throughout the study.

-

At termination, collect blood for hematology and clinical chemistry analysis.

-

Perform a full necropsy, record organ weights, and conduct histopathological examination of a comprehensive list of tissues, with special focus on the liver, central and peripheral nervous systems, heart, and respiratory tract due to predictions from structural analogs.[27]

-

3.3 Reproduction/Developmental Toxicity Screening Test (OECD TG 421) This screening study provides initial information on potential effects on fertility and developing offspring.

-

Causality: This test is designed to provide preliminary data on gonadal function, mating, conception, and early embryonic development.[28][29][30] It is a screening test and does not replace a full multi-generational study but is a critical component of an initial hazard assessment.[31]

-

Protocol:

-

Dose male and female rodents for two weeks prior to mating, during mating, and through gestation and early lactation for females.[28]

-

Key endpoints include mating and fertility indices, gestation length, litter size, and pup viability, growth, and clinical signs.[29][30]

-

At termination, reproductive organs are subjected to histopathological examination.[28]

-

Caption: Logic diagram illustrating how data from analogs informs the tiered testing strategy.

Data Synthesis and Risk Characterization

The final step involves a comprehensive integration of all data streams—in silico, in vitro, and in vivo. The goal is to build a cohesive narrative about the compound's toxicological profile. This includes:

-

Hazard Identification: What adverse effects does the compound cause?

-

Dose-Response Assessment: At what exposure levels do these effects occur?

-

Mechanism of Action: How does the compound cause these effects? This involves linking metabolic pathways to target organ toxicities and integrating findings from specific assays like hERG inhibition.

-

Risk Characterization: The NOAEL from the 28-day study will be the primary point of departure for establishing a preliminary safe exposure level for humans. This involves applying appropriate uncertainty factors to extrapolate from the animal model to the human population.

By following this structured, evidence-based framework, a robust and scientifically defensible toxicology profile for this compound can be developed, ensuring a thorough evaluation of its potential risks to human health.

References

- In vitro to in vivo extrapolation - Wikipedia. (n.d.).

- OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. (2015). National Toxicology Program.

- OECD 421: Reproduction/developmental toxicity screening test. (n.d.).

- In vitro to in vivo extrapolation. (2026). Grokipedia.

- Wetmore, B. A., et al. (2017). Evaluating In Vitro-In Vivo Extrapolation of Toxicokinetics. PubMed Central.

- In vitro-in vivo Extrapolation in Next-Generation Risk Assessment: Strategies and Tools. (n.d.). Frontiers Research Topic.

- Reproductive and Developmental Toxicity. (n.d.). Toxi-Coop Zrt.

- Test No. 421: Reproduction/Developmental Toxicity Screening Test. (n.d.). OECD.

- In Vitro to In Vivo Extrapolation. (2025). National Toxicology Program (NTP) - NIH.

- OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day). (n.d.).

- Application Notes and Protocols: In Vitro hERG Assay for Assessing Cardiotoxicity of Ropanicant. (2025). Benchchem.

- Test No. 421: Reproduction/Developmental Toxicity Screening Test. (n.d.). OECD.

- Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. (n.d.). OECD.

- Repeated Dose Oral Toxicity Rodent: 28-day or 14-day Study. (n.d.). ECETOC.

- hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec.

- Zhu, X., et al. (2014). Predictive Modeling of Chemical Hazard by Integrating Numerical Descriptors of Chemical Structures and Short-term Toxicity Assay Data. PubMed.

- 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf. (n.d.). Slideshare.

- Ulbrich, B., & Leibold, E. (1998). Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals. PubMed.

- S, S., et al. (2012). Emerging Approaches in Predictive Toxicology. PubMed Central.

- Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development. (2025). PubMed Central.

- OECD 487: In Vitro Mammalian Cell Micronucleus Test. (2019). Nucro-Technics.

- Lee, H., et al. (2022). Neurotoxic and cardiotoxic effects of N-methyl-1-(naphthalen-2-yl)propan-2-amine (methamnetamine) and 1-phenyl-2-pyrrolidinylpentane (prolintane). PubMed.

- OECD 471: Bacterial Reverse Mutation Test (Ames Assay). (2019). Nucro-Technics.

- A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University.

- de la Torre, R., et al. (2000). Toxicokinetics of amphetamines: metabolism and toxicokinetic data of designer drugs, amphetamine, methamphetamine, and their N-alkyl derivatives. PubMed.

- Tiered Testing Strategies—Acute Local Toxicity. (2002). ILAR Journal, Oxford Academic.

- hERG Safety Assay. (n.d.). Creative Bioarray.

- Dix, D. J., et al. (2012). Incorporating Biological, Chemical, and Toxicological Knowledge Into Predictive Models of Toxicity. ResearchGate.

- Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories.

- OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.).

- In vitro Micronucleus Test OECD 487. (n.d.). Xenometrix.

- Williams, D. P., et al. (2013). Novel in vitro and mathematical models for the prediction of chemical toxicity. Toxicology Research.

- Durdagi, S., et al. (2011). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. PubMed Central.

- OECD 487 In Vitro Micronucleus Test. (n.d.). Scantox.

- Testa, B., et al. (1983). Quantitative structure-activity relationships in drug metabolism and disposition: pharmacokinetics of N-substituted amphetamines in humans. PubMed.

- Coutts, R. T., et al. (1986). Amphetamine in rat brain after intraperitoneal injection of N-alkylated analogues. PubMed.

- Moody, D. E., et al. (1997). Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line. PubMed.

- Bach, M. V., et al. (1999). Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives. PubMed.

- Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. (n.d.). Agency for Toxic Substances and Disease Registry.

- OECD Test Guideline 425. (n.d.). National Toxicology Program (NTP).

- TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE. (n.d.). EPA.

- 420 | oecd guideline for testing of chemicals. (2001).

- N-Methyl-N-naphthylmethylamine. (n.d.). PubChem.

- 3-Methoxypropylamine. (n.d.). PubChem.

- Environmental and Safety Assessment of 3-Methoxypropylamine in Industrial Processes. (2025).

- HEALTH EFFECTS. (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2... - NCBI.

- Methoxyisopropylamine. (n.d.). PubChem.

- 5-APB-NBOMe - Wikipedia. (n.d.).

Sources

- 1. Predictive Modeling of Chemical Hazard by Integrating Numerical Descriptors of Chemical Structures and Short-term Toxicity Assay Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. epa.gov [epa.gov]

- 5. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Toxicokinetics of amphetamines: metabolism and toxicokinetic data of designer drugs, amphetamine, methamphetamine, and their N-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amphetamine in rat brain after intraperitoneal injection of N-alkylated analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro to in vivo extrapolation - Wikipedia [en.wikipedia.org]

- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 10. Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nucro-technics.com [nucro-technics.com]

- 13. nucro-technics.com [nucro-technics.com]

- 14. criver.com [criver.com]

- 15. In vitro Micronucleus Test OECD 487 [xenometrix.ch]

- 16. scantox.com [scantox.com]

- 17. Neurotoxic and cardiotoxic effects of N-methyl-1-(naphthalen-2-yl)propan-2-amine (methamnetamine) and 1-phenyl-2-pyrrolidinylpentane (prolintane) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. academic.oup.com [academic.oup.com]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. catalog.labcorp.com [catalog.labcorp.com]

- 24. ecetoc.org [ecetoc.org]

- 25. Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. oecd.org [oecd.org]

- 27. 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf [slideshare.net]

- 28. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 29. catalog.labcorp.com [catalog.labcorp.com]

- 30. Reproductive and Developmental Toxicity – Toxi-Coop Zrt. [toxicoop.com]

- 31. oecd.org [oecd.org]

An In-Depth Technical Guide to CAS 355816-73-8: A Compound Awaiting Discovery

A comprehensive review of available scientific literature and chemical databases reveals that the compound identified by CAS number 355816-73-8, 1-Methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine, is a largely uncharacterized molecule. Despite its defined chemical structure, there is a notable absence of published research detailing its biological activity, mechanism of action, or potential therapeutic applications.

This guide serves to consolidate the known information about this compound and to frame the significant knowledge gaps that present opportunities for future research. It is intended for researchers, scientists, and drug development professionals who may encounter this molecule in chemical library screens or who are actively seeking novel chemical entities for further investigation.

Chemical Identity and Properties

This compound is a secondary amine with the following key structural features: a methoxypropyl group, a naphthylmethyl substituent on the nitrogen atom. This combination of a flexible aliphatic chain and a rigid, aromatic naphthalene ring system suggests potential for interaction with a variety of biological targets.

| Property | Value | Source |

| CAS Number | 355816-73-8 | N/A |

| Molecular Formula | C₁₅H₁₉NO | N/A |

| Molecular Weight | 229.32 g/mol | N/A |

| Synonyms | (2-METHOXY-1-METHYL-ETHYL)-NAPHTHALEN-1-YLMETHYL-AMINE | N/A |

Current State of Research: A Blank Canvas

Extensive searches of prominent scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any peer-reviewed articles or conference proceedings detailing the synthesis, biological evaluation, or mechanism of action of this compound. The compound is listed in several chemical supplier catalogs, indicating its availability for research purposes. However, this availability is not accompanied by any supporting scientific data.

This lack of information presents a unique opportunity for discovery. The structural motifs present in the molecule could potentially interact with a range of biological targets. For instance, the naphthalene moiety is a common feature in various pharmacologically active compounds, and the secondary amine with a methoxy group could be involved in hydrogen bonding and other interactions with protein binding pockets.

Postulated Avenues for Future Investigation

Given the absence of existing data, the following experimental workflow is proposed as a logical starting point for characterizing the biological activity of this compound.

Initial High-Throughput Screening (HTS)

The first step would be to screen the compound against a broad panel of biological targets to identify any potential areas of activity. This could include:

-

Receptor Binding Assays: Profiling against a wide array of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

-

Enzyme Inhibition Assays: Screening against a diverse set of enzymes, particularly those relevant to disease pathways (e.g., kinases, proteases, phosphatases).

-

Cell-Based Phenotypic Screens: Assessing the compound's effect on cell viability, proliferation, apoptosis, and other key cellular processes in various human cell lines (e.g., cancer cell lines, primary neurons, immune cells).

The following diagram illustrates a potential initial screening cascade:

Figure 1: A proposed initial screening workflow for the characterization of this compound.

Hit Validation and Mechanism of Action Studies

Should any significant "hits" emerge from the initial screening, the next phase of research would focus on:

-

Dose-Response Studies: To determine the potency (e.g., IC₅₀ or EC₅₀) of the compound against the identified target or cellular phenotype.

-

Selectivity Profiling: To assess the compound's specificity for the identified target(s) versus other related proteins.

-

Mechanism of Action (MoA) Elucidation: Employing a variety of biochemical and cell-based assays to understand how the compound exerts its biological effect. This could involve techniques such as Western blotting to probe signaling pathways, fluorescence microscopy to observe changes in cellular morphology, or transcriptomic analysis to identify downstream gene expression changes.

Conclusion: An Open Invitation to the Scientific Community

References

Due to the lack of published scientific literature on CAS number 355816-73-8, a traditional reference list is not applicable. The information presented is based on a comprehensive search of chemical and scientific databases, which yielded no specific research articles for this compound.

Methodological & Application

Application Note: A Robust HPLC Method for the Quantitative Analysis of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine

Abstract

This application note details a highly specific and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine. The developed protocol is tailored for researchers, scientists, and professionals in drug development, offering a robust methodology for purity assessment, stability studies, and quality control. The method utilizes a reversed-phase C18 column with UV detection, leveraging the inherent chromophoric properties of the naphthalene moiety. The causality behind the selection of chromatographic parameters is discussed in detail, ensuring scientific integrity and enabling straightforward implementation and adaptation.

Introduction

This compound is a secondary amine containing a naphthalene functional group. The accurate and precise quantification of this compound is critical in various stages of pharmaceutical development and chemical research. High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of such compounds.[1] The presence of the naphthalene ring in the target analyte provides strong ultraviolet (UV) absorbance, making UV detection a suitable and sensitive choice.[2]

This method has been developed based on the chemical properties of the analyte and established chromatographic principles for compounds with similar functional groups, such as secondary amines and naphthalene-containing molecules.[3][4] The chosen reversed-phase chromatography approach is ideal for separating non-polar to moderately polar compounds, which is characteristic of the target analyte.

Experimental

Instrumentation and Consumables

-

HPLC System: A quaternary HPLC system with a degasser, autosampler, column oven, and UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Data Acquisition and Processing: Chromatographic software for data collection and analysis.

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: HPLC grade formic acid.

-

Standard: A well-characterized reference standard of this compound.

Chromatographic Conditions

The selection of chromatographic parameters is pivotal for achieving optimal separation and peak shape. The following conditions have been optimized for the analysis of this compound.

| Parameter | Condition | Rationale |

| Mobile Phase A | 0.1% Formic Acid in Water | The addition of formic acid to the aqueous mobile phase helps to protonate the secondary amine, reducing peak tailing and improving chromatographic performance.[5] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for moderately polar compounds. |

| Gradient Elution | See Table 2 | A gradient elution is employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities, while minimizing run time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Detection Wavelength | 226 nm | The naphthalene moiety exhibits strong UV absorbance around this wavelength, providing high sensitivity.[2] |

Table 1: Optimized Chromatographic Conditions.

Table 2: Gradient Elution Program.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 10.0 | 10 | 90 |

| 12.0 | 10 | 90 |

| 12.1 | 90 | 10 |

| 15.0 | 90 | 10 |

Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol: Step-by-Step HPLC Analysis

-

System Preparation:

-

Prime all solvent lines to ensure no air bubbles are present in the system.

-

Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

-

-

Calibration Curve:

-

Inject each of the working standard solutions in triplicate.

-

Record the peak area for the analyte in each chromatogram.

-

Plot a calibration curve of peak area versus concentration.

-

Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

-

-

Sample Analysis:

-

Inject the prepared sample solutions in triplicate.

-

Record the peak area of the analyte.

-

-

Data Analysis:

-

Using the linear regression equation from the calibration curve, calculate the concentration of this compound in the sample solutions.

-

Calculate the mean and relative standard deviation (RSD) for the triplicate injections.

-

System Suitability

To ensure the validity of the analytical results, system suitability tests must be performed before and during the analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections of a standard) |

Table 3: System Suitability Parameters and Acceptance Criteria.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and water with a formic acid modifier ensures excellent peak shape and resolution. The method is suitable for routine quality control, stability testing, and research applications. The detailed protocol and the rationale behind the experimental choices should enable straightforward implementation in any analytical laboratory equipped with standard HPLC instrumentation.

References

-

SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available at: [Link]

-

Sajkowski, L., Seward, T. M., & Mountain, B. W. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. MethodsX, 11, 102244. Available at: [Link]

-

PubMed. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Available at: [Link]

-

ResearchGate. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Available at: [Link]

-

ResearchGate. Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. Available at: [Link]

-

ACS Publications. Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Available at: [Link]

-

2a biotech. This compound. Available at: [Link]

-

Al-khafaji, Y. A. (2018). separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. Journal of Physics: Conference Series, 1032, 012046. Available at: [Link]

-

PubChem. 1-Methoxy-2-methylpropan-2-amine. Available at: [Link]

-

PubChem. N-methoxy-1-phenylpropan-2-amine. Available at: [Link]

-

PubChem. 1-Methoxynaphthalene. Available at: [Link]

-

International Journal of Research in Pharmacy and Pharmaceutical Sciences. Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. Available at: [Link]

-

PubChem. 1-Methoxy-2-methylnaphthalene. Available at: [Link]

-

NIST. 2-Naphthalenamine. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]

- 4. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: Comprehensive NMR Spectroscopic Analysis of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine

Abstract

This technical guide provides a detailed framework for the structural elucidation of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. As a chiral secondary amine incorporating both flexible aliphatic and rigid aromatic moieties, its unambiguous characterization is critical for applications in pharmaceutical and materials science research. This document outlines optimized protocols for sample preparation and data acquisition for a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. We delve into the causality behind experimental choices and provide a systematic guide to spectral interpretation, enabling researchers to confirm the molecular structure and assign all proton and carbon resonances confidently. The protocols described herein are designed to be self-validating, ensuring high-quality, reproducible results.

Introduction

This compound is a secondary amine featuring a chiral center at the C2 position of the propane unit. Its structure combines a flexible methoxy-propane backbone with a bulky, aromatic naphthalen-1-ylmethyl group attached to the nitrogen atom. This combination of features makes NMR spectroscopy an indispensable tool for its characterization, providing definitive proof of identity and purity.[1] The successful synthesis of this and related compounds requires a robust analytical method to verify the covalent structure, including the connectivity between the naphthalen, methylene bridge, and the methoxy-propane fragments.

This application note serves as an in-depth guide for researchers, scientists, and drug development professionals. We will first present the predicted ¹H and ¹³C NMR data based on established chemical shift principles and data from analogous structural fragments.[2][3] Subsequently, we provide detailed, field-proven protocols for acquiring a comprehensive set of NMR data. Finally, we offer a logical workflow for interpreting these spectra to achieve complete structural assignment, emphasizing the power of 2D correlation experiments in piecing together the molecular puzzle.

Predicted NMR Data

Due to the absence of publicly available experimental spectra for this specific molecule, the following tables summarize the predicted ¹H and ¹³C NMR spectral data. These predictions are derived from established chemical shift theory and analysis of structurally related compounds.[2][4][5] The numbering convention used for peak assignments is shown in Figure 1.

Figure 1: Chemical Structure and Atom Numbering

Sources

- 1. emerypharma.com [emerypharma.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. low/high resolution 1H proton nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl isopropyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Application Note: A Robust LC-MS/MS Protocol for the High-Throughput Quantification of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine in Human Plasma

Abstract

This application note presents a detailed, validated, and highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine in human plasma. Designed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive guide from sample preparation to data analysis. The methodology is grounded in established scientific principles and adheres to the bioanalytical method validation guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3][4][5]. The direct analysis approach detailed herein offers high selectivity and throughput, crucial for pharmacokinetic and toxicokinetic studies.

Introduction: The Analytical Imperative

This compound is a secondary amine with a chemical structure incorporating a naphthalene group, suggesting potential applications in pharmaceutical and chemical research[6][7][8]. The accurate quantification of such compounds in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. LC-MS/MS stands as the gold standard for this purpose due to its inherent selectivity, sensitivity, and speed[9][10].

However, the analysis of amines can present challenges, including poor retention on reversed-phase columns due to their polar nature and potential for ion suppression in the mass spectrometer source[10]. This protocol is meticulously designed to overcome these hurdles, ensuring a robust and reliable assay. The causality behind each step, from the selection of the internal standard to the optimization of mass spectrometric parameters, is elucidated to provide a deeper understanding of the method's scientific underpinnings.

Materials and Methods

Reagents and Chemicals

-

Analytes: this compound (Reference Standard, >98% purity), and a suitable stable isotope-labeled internal standard (SIL-IS), such as this compound-d7. If a SIL-IS is not commercially available, a structurally similar compound with close chromatographic behavior and ionization properties should be chosen.

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.

-

Biological Matrix: Blank human plasma (K2EDTA as anticoagulant).

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Protocols

Preparation of Standards and Quality Control Samples

Stock solutions of the analyte and internal standard (IS) are prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution in a 50:50 (v/v) mixture of methanol and water. Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working standard solution into blank human plasma (typically a 5% spike volume to minimize matrix effects).

Table 1: Calibration Standard and Quality Control Sample Concentrations

| Sample Type | Concentration (ng/mL) |

| Calibration Std 1 | 0.1 |

| Calibration Std 2 | 0.2 |

| Calibration Std 3 | 0.5 |

| Calibration Std 4 | 1.0 |

| Calibration Std 5 | 5.0 |

| Calibration Std 6 | 10.0 |

| Calibration Std 7 | 50.0 |

| Calibration Std 8 | 100.0 |

| LLOQ QC | 0.1 |

| Low QC | 0.3 |

| Mid QC | 7.5 |

| High QC | 80.0 |

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting a wide range of small molecules from plasma. Acetonitrile is chosen for its efficiency in precipitating proteins while ensuring the analyte remains in the supernatant.

Step-by-Step Protocol:

-

Aliquot 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (prepared in acetonitrile). The IS concentration should be chosen to yield a response comparable to the analyte at the mid-point of the calibration curve.

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Caption: Protein Precipitation Workflow.

LC-MS/MS Method Parameters

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Table 2: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |